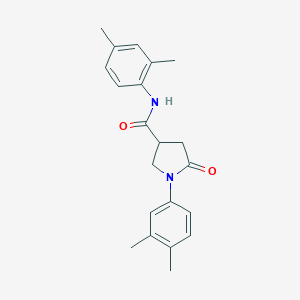
N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DPP-4 inhibitor, is a class of drugs that is widely used in the treatment of type 2 diabetes. The drug works by inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme that breaks down incretin hormones. By inhibiting DPP-4, the drug increases the levels of incretin hormones, which stimulates insulin release and reduces glucose production in the liver.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors involves the inhibition of this compound, an enzyme that breaks down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this compound, the drug increases the levels of these hormones, which stimulates insulin release and reduces glucose production in the liver.
Biochemical and Physiological Effects:
This compound inhibitors have several biochemical and physiological effects, including increased insulin secretion, reduced glucagon secretion, improved beta-cell function, increased glucose uptake in muscle and adipose tissue, and reduced hepatic glucose production. Moreover, this compound inhibitors have also been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to their cardioprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors in lab experiments is their specificity and selectivity towards this compound, which minimizes off-target effects and reduces toxicity. Moreover, this compound inhibitors are relatively easy to administer and can be used in a variety of experimental settings. However, one of the limitations of this compound inhibitors is their relatively short half-life, which may require frequent dosing in some experimental settings.
Future Directions
There are several future directions for the research and development of N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors. One area of focus is the development of more potent and selective this compound inhibitors with longer half-lives and improved pharmacokinetic properties. Another area of focus is the investigation of the potential cardioprotective effects of this compound inhibitors, particularly in patients with cardiovascular disease. Moreover, the use of this compound inhibitors in combination with other antidiabetic agents, such as GLP-1 receptor agonists and SGLT2 inhibitors, is also an area of active research.
Synthesis Methods
The synthesis of N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors involves the reaction of 2,4-dimethylbenzaldehyde and 3,4-dimethylbenzaldehyde with pyrrolidine-2,5-dione in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes. Several clinical trials have demonstrated the efficacy of this compound inhibitors in improving glycemic control and reducing the risk of cardiovascular events in patients with type 2 diabetes. Moreover, this compound inhibitors have also been shown to have beneficial effects on beta-cell function, insulin sensitivity, and inflammatory markers.
properties
Molecular Formula |
C21H24N2O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H24N2O2/c1-13-5-8-19(16(4)9-13)22-21(25)17-11-20(24)23(12-17)18-7-6-14(2)15(3)10-18/h5-10,17H,11-12H2,1-4H3,(H,22,25) |
InChI Key |
ODKBIFZCHFWJJG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)C)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (4Z)-1-(4-chlorophenyl)-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298919.png)
![methyl 4-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-isopropyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298920.png)
![methyl 1-cyclohexyl-4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298921.png)
![methyl (4Z)-4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298922.png)
![1,3-dimethyl-5-{[1-(naphthalen-2-ylmethyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298923.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298929.png)
![5-[(4-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B298930.png)
![5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298933.png)
![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298934.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298936.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298938.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298940.png)
![(5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298941.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298942.png)